1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-4-amine
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Overview
Description
1-(5-Chloropyrimidin-2-yl)-N-methylpiperidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloropyrimidine moiety attached to a piperidine ring, which is further substituted with a methylamine group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-4-amine typically involves the following steps:
Chlorination: The starting material, pyrimidine, undergoes chlorination to introduce a chlorine atom at the 5-position, forming 5-chloropyrimidine.
Cyclization: The chlorinated pyrimidine is then subjected to cyclization with piperidine to form 1-(5-chloropyrimidin-2-yl)piperidine.
Methylation: Finally, the piperidine derivative is methylated using methylamine to yield the target compound, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Chloropyrimidin-2-yl)-N-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents; low to moderate temperatures.
Substitution: Amines, thiols; organic solvents; room temperature to reflux conditions.
Major Products Formed:
- N-oxide derivatives (oxidation)
- Reduced amine derivatives (reduction)
- Substituted pyrimidine derivatives (substitution)
Scientific Research Applications
1-(5-Chloropyrimidin-2-yl)-N-methylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents targeting various diseases, including diabetes and neurological disorders.
Biological Studies: The compound is employed in biological assays to study its effects on cellular pathways and receptor interactions.
Chemical Biology: It serves as a probe molecule to investigate the mechanisms of action of related compounds and their interactions with biological targets.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound acts as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. This modulation can lead to various physiological effects, including the regulation of glucose metabolism and insulin secretion .
Comparison with Similar Compounds
- 1-(5-Chloropyrimidin-2-yl)piperidin-4-amine
- 1-(5-Chloropyrimidin-2-yl)-N-cyclopropylpiperidin-4-amine
- 8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione
Properties
Molecular Formula |
C10H15ClN4 |
---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-(5-chloropyrimidin-2-yl)-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C10H15ClN4/c1-12-9-2-4-15(5-3-9)10-13-6-8(11)7-14-10/h6-7,9,12H,2-5H2,1H3 |
InChI Key |
WFKLIMJZBTUVRK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(CC1)C2=NC=C(C=N2)Cl |
Origin of Product |
United States |
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